Hetisine
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Overview
Description
Hetisine is a type of diterpenoid alkaloid, specifically classified as a this compound-type C20-diterpenoid alkaloid. These compounds are primarily isolated from plants belonging to the genera Aconitum and Delphinium in the Ranunculaceae family . This compound-type diterpenoid alkaloids are known for their complex heptacyclic structures and diverse pharmacological activities, including antiarrhythmic, antitumor, antimicrobial, and insecticidal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hetisine-type diterpenoid alkaloids involves constructing the heptacyclic hetisane skeleton. One approach is to construct the G ring first, followed by the F ring, or to construct both rings simultaneously . Key steps include C-H functionalization, Mannich reactions, and aldol reactions .
Industrial Production Methods: Most of these compounds are still obtained from natural sources, particularly from plants in the Aconitum and Delphinium genera .
Chemical Reactions Analysis
Types of Reactions: Hetisine-type diterpenoid alkaloids undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride and phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones and carboxylic acids, while reduction can yield alcohols and amines .
Scientific Research Applications
Hetisine-type diterpenoid alkaloids have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of hetisine-type diterpenoid alkaloids involves their interaction with various molecular targets and pathways. For example, their antiarrhythmic effects are attributed to their ability to block multiple ion channels, including sodium, potassium, and calcium channels . This multi-ion channel blocking activity helps to stabilize cardiac rhythm and prevent arrhythmias .
Comparison with Similar Compounds
Kobusine: Another hetisine-type diterpenoid alkaloid with similar pharmacological activities.
Hetisinone: Known for its wide distribution and similar structural features.
Uniqueness of this compound: this compound stands out due to its prominent antiarrhythmic effects and relatively low toxicity compared to other diterpenoid alkaloids . Its unique heptacyclic structure and diverse substituents contribute to its distinct pharmacological profile .
Properties
CAS No. |
10089-23-3 |
---|---|
Molecular Formula |
C20H27NO3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecane-3,10,19-triol |
InChI |
InChI=1S/C20H27NO3/c1-8-3-19-6-10-15-18(2)4-9(22)5-20(15)16(19)14(24)11(8)13(23)12(19)17(20)21(10)7-18/h9-17,22-24H,1,3-7H2,2H3 |
InChI Key |
PIWJSAMCEMZIDO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(CC34C1C5CC67C3C(C(C(C6C4N5C2)O)C(=C)C7)O)O |
Origin of Product |
United States |
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